

Spectroscopic Profile of Ethyl 2-Chloropropionate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-chloropropionate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2-chloropropionate**, a key chemical intermediate in various synthetic processes. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Molecular Structure and Spectroscopic Overview

Ethyl 2-chloropropionate ($C_5H_9ClO_2$) is a chiral ester with the following structure:

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. The following sections detail the data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **ethyl 2-chloropropionate** was acquired in deuterated chloroform ($CDCl_3$) at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	1.30	Triplet	3H	-O-CH ₂ -CH ₃
b	1.75	Doublet	3H	Cl-CH-CH ₃
c	4.25	Quartet	2H	-O-CH ₂ -CH ₃
d	4.40	Quartet	1H	Cl-CH-CH ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Atom	Chemical Shift (ppm)
-O-CH ₂ -CH ₃	14.0
Cl-CH-CH ₃	21.5
Cl-CH-CH ₃	55.0
-O-CH ₂ -CH ₃	62.0
-C=O	169.0

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 2-chloropropionate**, recorded as a neat liquid film, reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2985	Strong	C-H	Alkane stretch
1745	Strong	C=O	Ester stretch
1450	Medium	C-H	Alkane bend
1380	Medium	C-H	Alkane bend
1180	Strong	C-O	Ester stretch
790	Strong	C-Cl	Alkyl halide stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethyl 2-chloropropionate** results in a characteristic fragmentation pattern. The mass-to-charge ratios (m/z) of the major fragments and their relative intensities are presented below.

m/z	Relative Intensity (%)	Proposed Fragment Ion
136/138	5	[M] ⁺ (Molecular Ion)
107	30	[M - C ₂ H ₅] ⁺
91/93	100	[M - OCH ₂ CH ₃] ⁺
63	50	[C ₃ H ₄ Cl] ⁺
45	40	[CO ₂ CH ₂ CH ₃] ⁺
29	80	[CH ₂ CH ₃] ⁺

The presence of the chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in a 3:1 ratio for fragments containing chlorine.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation: A small amount of **ethyl 2-chloropropionate** (approximately 10-20 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean, dry 5 mm NMR tube.^[2] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.^[2] The tube is then capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for ^1H). For a standard ^{13}C NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling.^[3] Key acquisition parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve an adequate signal-to-noise ratio.^{[3][4]}

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).^[3]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: For a neat liquid sample like **ethyl 2-chloropropionate**, a single drop is placed directly onto the ATR crystal.^{[5][6]}

Instrumentation and Data Acquisition: An FT-IR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.^[7] The sample is then applied to the crystal, ensuring good contact. The sample spectrum is then acquired.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption peaks are then determined.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: For a volatile liquid like **ethyl 2-chloropropionate**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.^[8] In GC-MS, the sample is first vaporized and separated from other components before entering the ion source.

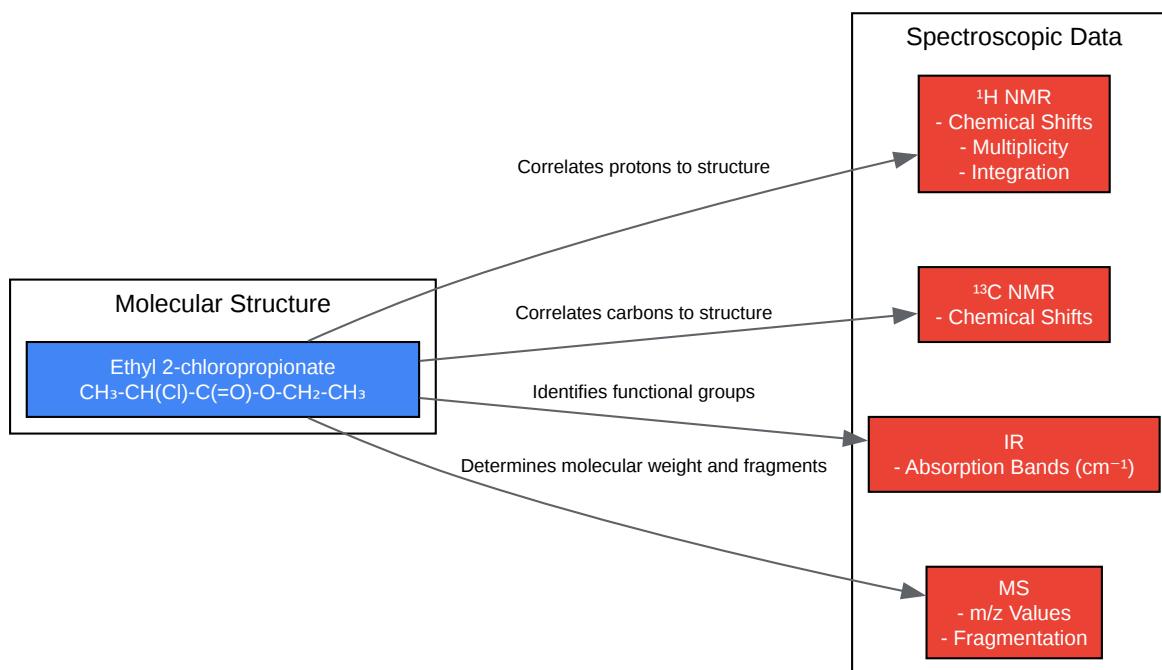
Ionization: In the electron ionization source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[9][10]} This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+), which can then undergo fragmentation.^{[9][10]}

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z . The fragmentation pattern is then analyzed to provide structural information.

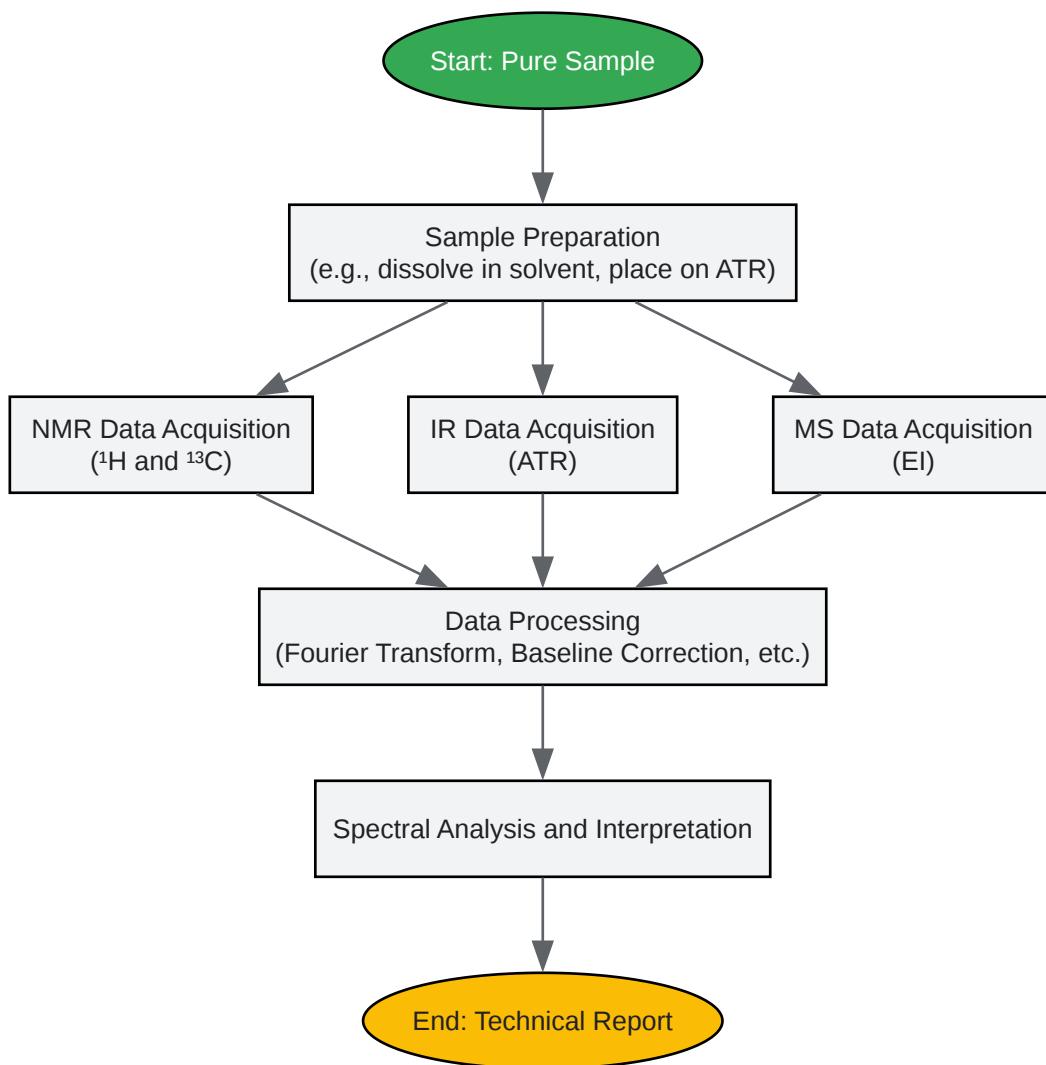
Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a general experimental workflow.



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Caption: Relationship between spectroscopic data and molecular structure.



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